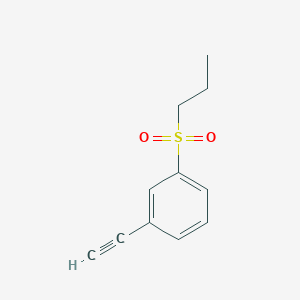
1-Ethynyl-3-(propylsulfonyl)benzene
Cat. No. B8339640
M. Wt: 208.28 g/mol
InChI Key: OJOXDAAYGAZIEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08273769B2
Procedure details


A mixture of tert-butyl[(3-bromo-5-chloropyridin-2-yl)oxy]acetate (Intermediate 182; 160 mg; 0.50 mmol), 1-ethynyl-3-(propane-1-sulfonyl)-benzene (Intermediate 42; 155 mg; 0.74 mmol), bis(triphenylphosphine)palladium (II) chloride (10 mg; 0.01 mmol) and triphenylphosphine (26 mg; 0.10 mmol) is treated with cuprous iodide (3 mg; 0.01 mmol) and TEA (1.10 ml) and heated at 90° C. in a sealed vessel for 15 hours. The mixture was diluted with EtOAc and washed with a saturated NH4Cl solution and brine. The organic phase was dried over MgSO4, concentrated to dryness under reduced pressure affording a sticky solid, which was purified by column chromatography (silica), eluting with cyclohexane containing increasing amounts of EtOAc, affording the title compound as a yellow sticky solid
Quantity
160 mg
Type
reactant
Reaction Step One





Name
bis(triphenylphosphine)palladium (II) chloride
Quantity
10 mg
Type
catalyst
Reaction Step One

[Compound]
Name
cuprous iodide
Quantity
3 mg
Type
reactant
Reaction Step Two

[Compound]
Name
TEA
Quantity
1.1 mL
Type
reactant
Reaction Step Two


Name
Identifiers


|
REACTION_CXSMILES
|
[C:1]([O:5][C:6](=[O:17])[CH2:7][O:8][C:9]1[C:14](Br)=[CH:13][C:12]([Cl:16])=[CH:11][N:10]=1)([CH3:4])([CH3:3])[CH3:2].[C:18]([C:20]1[CH:25]=[CH:24][CH:23]=[C:22]([S:26]([CH2:29][CH2:30][CH3:31])(=[O:28])=[O:27])[CH:21]=1)#[CH:19].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>CCOC(C)=O.C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.Cl[Pd]Cl>[C:1]([O:5][C:6](=[O:17])[CH2:7][O:8][C:9]1[C:14]([C:19]#[C:18][C:20]2[CH:25]=[CH:24][CH:23]=[C:22]([S:26]([CH2:29][CH2:30][CH3:31])(=[O:28])=[O:27])[CH:21]=2)=[CH:13][C:12]([Cl:16])=[CH:11][N:10]=1)([CH3:4])([CH3:3])[CH3:2] |f:4.5.6|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
160 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)OC(COC1=NC=C(C=C1Br)Cl)=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)OC(COC1=NC=C(C=C1Br)Cl)=O
|
|
Name
|
|
|
Quantity
|
155 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(#C)C1=CC(=CC=C1)S(=O)(=O)CCC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(#C)C1=CC(=CC=C1)S(=O)(=O)CCC
|
|
Name
|
|
|
Quantity
|
26 mg
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
|
Name
|
bis(triphenylphosphine)palladium (II) chloride
|
|
Quantity
|
10 mg
|
|
Type
|
catalyst
|
|
Smiles
|
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl
|
Step Two
[Compound]
|
Name
|
cuprous iodide
|
|
Quantity
|
3 mg
|
|
Type
|
reactant
|
|
Smiles
|
|
[Compound]
|
Name
|
TEA
|
|
Quantity
|
1.1 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CCOC(=O)C
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
90 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


WASH
|
Type
|
WASH
|
|
Details
|
washed with a saturated NH4Cl solution and brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic phase was dried over MgSO4
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated to dryness under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
affording a sticky solid, which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was purified by column chromatography (silica)
|
WASH
|
Type
|
WASH
|
|
Details
|
eluting with cyclohexane containing
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
increasing amounts of EtOAc
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(C)(C)OC(COC1=NC=C(C=C1C#CC1=CC(=CC=C1)S(=O)(=O)CCC)Cl)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
